3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-18-10-6-7-16(9-10)14(17)12-8-15-13-5-3-2-4-11(12)13/h2-5,8,10,15H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFRDRMMWVSOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the pyrrolidine ring and the methylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Electrophilic Substitution at the Indole C3 Position
The indole moiety facilitates electrophilic substitution primarily at the C3 position due to its electron-rich aromatic system. Key reactions include:
a. Friedel-Crafts Alkylation/Acylation
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Reacts with aldehydes or acyl chlorides in the presence of Lewis acids (e.g., Cu(OTf)₂, MgI₂) to form 3-substituted indoles .
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Example: Reaction with 3-phenacylideneoxindoles under p-toluenesulfonic acid catalysis yields 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones .
b. Multicomponent Reactions (MCRs)
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Participates in one-pot MCRs with aldehydes and β-dicarbonyl compounds (e.g., dimedone) to form xanthen-1-one derivatives .
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Catalyst systems include L-proline (yield: 75–85%) or ammonium chloride (yield: 82–90%) .
Reactions Involving the Pyrrolidine-Carbonyl Group
The pyrrolidine-1-carbonyl group exhibits nucleophilic acyl substitution and cyclization tendencies:
a. Nucleophilic Substitution
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The carbonyl group reacts with nucleophiles (e.g., amines, cyanide) under basic conditions.
b. Cyclization Reactions
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Under strong bases (e.g., NaH, KOtBu), the pyrrolidine-carboxylate group facilitates intramolecular cyclization to form spiro-pyrrolidine-indole hybrids .
Transformations of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation and nucleophilic displacement:
a. Oxidation to Sulfone
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Treated with oxidizing agents (e.g., H₂O₂, mCPBA), -SMe converts to methylsulfonyl (-SO₂Me), enhancing electrophilicity for subsequent reactions.
b. Nucleophilic Displacement
Multi-Component Reactions (MCRs)
The compound serves as a versatile building block in MCRs:
Cycloaddition Reactions
The pyrrolidine ring participates in [3+2] dipolar cycloadditions with azomethine ylides:
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Reacts with azomethine ylides (generated from sarcosine and aldehydes) to form dispiro[indoline-pyrrolidine-piperidine] hybrids .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions at the indole C2/C3 positions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of indole, including 3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Kinase Inhibition
This compound has been investigated for its potential as an inhibitor of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K) pathways, which are pivotal in regulating cell growth and survival. These pathways are frequently dysregulated in cancers, making them attractive targets for therapeutic intervention . The ability of indole derivatives to modulate these pathways suggests their utility in developing targeted cancer therapies.
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of this compound can be achieved through various methodologies, often involving multicomponent reactions that yield high purity and yield . These synthetic strategies not only facilitate the production of the compound but also allow for the introduction of different substituents that can enhance its biological activity.
Antimicrobial Properties
Indole derivatives have been noted for their antimicrobial activity. Studies have shown that certain substituted indoles can inhibit the growth of pathogenic bacteria, suggesting that compounds like this compound may possess similar properties . The exploration of these antimicrobial effects is crucial given the rising concern over antibiotic resistance.
Antioxidant Activity
Additionally, there is evidence supporting the antioxidant properties of indole compounds. These properties are beneficial in mitigating oxidative stress-related diseases, which include various chronic conditions such as cardiovascular diseases and neurodegenerative disorders .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Bhattacharjee et al. | Developed a one-pot synthesis method for indole derivatives with antibacterial activity | Potential use in developing new antibacterial agents |
| Ganguly et al. | Investigated the synthesis of functionalized indoles with anticancer properties | Application in targeted cancer therapy |
| Wan et al. | Explored three-component reactions yielding high yields of indole derivatives | Enhances synthetic accessibility for drug development |
Mechanism of Action
The mechanism of action of 3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to active sites, while the pyrrolidine ring and methylsulfanyl group modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Bioactivity
- Methylsulfanyl vs. Fluorinated Chains: The target compound’s methylsulfanyl group differs from the fluoropentyl chain in 975F-PY-PICA. Fluorinated chains enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in cannabinoids . In contrast, methylsulfanyl may facilitate sulfur-specific interactions (e.g., hydrogen bonding or van der Waals forces) but could reduce bioavailability due to higher polarity.
Positional Isomerism :
The 3-pyrrolidinyl substitution in the target compound contrasts with the 4-piperidinyl group in serotonin receptor modulators (). Piperidinyl positional changes (3 vs. 4) significantly alter receptor binding profiles, suggesting that the target’s pyrrolidine-3-methylsulfanyl group may optimize spatial orientation for undisclosed targets .
Core Structure Variations
- Indole vs. Triazine Cores :
While the methylsulfanyl group in D0 (triazine core) confers antimicrobial properties by disrupting bacterial resistance , its role in the indole core (target compound) remains speculative. Indole derivatives are more commonly associated with neurological activity, implying divergent mechanisms despite shared substituents.
Pharmacophore Design
- Synthetic Cannabinoid Analogues: The target compound lacks the adamantyl or fluoropentyl groups seen in APICA and 5F-APICA, which are critical for cannabinoid receptor binding .
Contradictions and Limitations
- Methylsulfanyl in Antimicrobial vs. Neurological Contexts :
While methylsulfanyl in triazine derivatives (e.g., D0) shows clear antimicrobial effects , its role in indole-based systems is unconfirmed. This highlights the dependency of bioactivity on core structure. - Lack of Direct Pharmacological Data : The target compound’s biological profile remains hypothetical, necessitating empirical studies to validate its receptor affinities or metabolic stability.
Biological Activity
3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole, a compound featuring an indole ring and a methylsulfanyl-substituted pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors such as 1,4-diamines.
- Introduction of the Methylsulfanyl Group : A nucleophilic substitution reaction using methylthiol introduces the methylsulfanyl group.
- Coupling with Indole : The final step involves coupling the pyrrolidine derivative with an indole moiety via condensation reactions using coupling agents like carbodiimide.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that derivatives of indole, including this compound, exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various microorganisms, including bacteria and fungi. A study reported that certain indole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL against pathogens such as Candida albicans and Staphylococcus aureus .
Anticancer Properties
Indole derivatives are recognized for their anticancer potential. The compound's structure may allow it to interact with cancer cell pathways effectively. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms such as inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
The anti-inflammatory activity of indole derivatives has been documented, with some compounds demonstrating IC50 values comparable to standard anti-inflammatory drugs like diclofenac. For instance, derivatives showed IC50 values ranging from 60 to 80 μg/mL in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .
The biological effects of this compound likely stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : It may bind to cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-1H-benzimidazole | Benzimidazole derivative | Antimicrobial |
| 2-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-1H-pyrrole | Pyrrole derivative | Anticancer |
| 2-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-1H-quinoline | Quinoline derivative | Anti-inflammatory |
Case Studies
Several studies have explored the biological activity of indole derivatives:
- A study by Akhtar et al. synthesized a series of indole derivatives that exhibited significant anti-inflammatory activity with IC50 values comparable to established drugs .
- Another investigation focused on the anticancer properties of indole-based compounds, revealing their effectiveness against multiple human cancer cell lines .
Q & A
Basic: What synthetic strategies are effective for introducing the methylsulfanyl group into the pyrrolidine moiety of this compound?
The methylsulfanyl (-SMe) group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, iodine-catalyzed thiolation using 1-aryltriazene/CS₂ combinations (as demonstrated for 3-arylthioindoles) allows regioselective sulfur incorporation at the indole's 3-position . For the pyrrolidine ring, pre-functionalization of pyrrolidine intermediates with methylsulfanyl groups prior to coupling to the indole core is recommended. Multi-step protocols involving protection/deprotection of reactive sites (e.g., indole NH) and optimized reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .
Basic: What analytical methods are most reliable for confirming the structural integrity of this compound?
- Single-crystal X-ray diffraction (XRD): Provides unambiguous confirmation of stereochemistry and bond connectivity, as shown for structurally related spiro-indoline-pyrrolidine hybrids .
- NMR spectroscopy: ¹H and ¹³C NMR can resolve electronic environments, particularly for distinguishing carbonyl (C=O) and methylsulfanyl (C-S) signals. For example, in similar compounds, the indole NH proton appears as a broad singlet near δ 10.8 ppm, while pyrrolidine protons resonate between δ 2.5–4.5 ppm .
- High-resolution mass spectrometry (HRMS): Validates molecular formula accuracy, especially for detecting decomposition products .
Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in the pyrrolidine ring) or solvent-dependent shifts. Methodological solutions include:
- Variable-temperature NMR: Identifies conformational flexibility by observing signal coalescence at elevated temperatures.
- DFT calculations: Compare computed chemical shifts (using software like Gaussian or ORCA) with experimental data to validate proposed conformers .
- 2D NMR (COSY, NOESY): Resolves through-space interactions, as demonstrated for dihydropyridine-indole hybrids to assign stereochemistry .
Advanced: What mechanistic insights explain the stability of the methylsulfanyl group under acidic/basic conditions?
The methylsulfanyl group’s stability is influenced by electronic (electron-donating SMe) and steric factors. Comparative studies on sulfonyl vs. sulfanyl derivatives show that sulfanyl groups are less prone to hydrolysis under mild conditions but may oxidize to sulfoxides/sulfones in the presence of peroxides. Controlled experiments (e.g., monitoring by TLC or LC-MS under varying pH) are essential to map degradation pathways . For instance, in 3-(methylsulfonyl)imidazolidine derivatives, sulfone formation occurs under oxidative conditions, suggesting analogous behavior for the target compound .
Basic: How can reaction yields be optimized in multi-step syntheses of this compound?
- Stepwise purification: Use column chromatography after each step to isolate intermediates (e.g., indole-3-carbonyl chloride) before coupling to pyrrolidine .
- Catalyst screening: Iodine or Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the indole’s 3-position .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low temperatures (−78°C to 0°C) suppress side reactions during acylations .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal XRD is definitive for assigning absolute configuration. For example, in spiro[indoline-3,2′-pyrrolidine] derivatives, XRD confirmed the R/S configuration of the pyrrolidine ring and the indole’s orientation . Challenges like crystal twinning can be mitigated by slow evaporation crystallization (e.g., using acetonitrile/water mixtures) .
Advanced: What strategies address low bioactivity in preliminary pharmacological screens?
- Structure-activity relationship (SAR) studies: Modify the pyrrolidine’s substituents (e.g., replacing SMe with sulfonamides) or the indole’s substituents to enhance binding affinity.
- Metabolic stability assays: Evaluate oxidative metabolism (e.g., CYP450 enzymes) using liver microsomes. For instance, methylsulfanyl groups may undergo CYP3A4-mediated oxidation, requiring prodrug strategies .
Basic: What precautions are necessary for handling this compound’s reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
